
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, is closely related to various compounds that have been studied for their potential applications in medicine and synthetic chemistry. While the exact compound is not directly mentioned in the provided papers, the related compounds provide insight into the structural and chemical properties that could be extrapolated to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Synthesis Analysis
The synthesis of related compounds, such as the anti-ulcer agent 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]-propionic acid hydrochloride, involves specific regioselective reactions and crystallization processes . Another compound, 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrates the importance of X-ray analysis in confirming the structure of synthesized regioisomers . These methods could potentially be applied to the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, ensuring the correct structural formation and purity of the compound.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of the anti-ulcer agent mentioned above was determined to have a rigid bent-rod like conformation with dimerization occurring via hydrogen bonding . Similarly, vibrational and electronic structures of unnatural amino acids like 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using DFT and spectroscopic methods, providing insights into intra- and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of compounds structurally similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride has been explored, revealing various reaction pathways and products. For example, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits unusual behavior with phosphorus reagents, leading to the synthesis of novel compounds such as diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone . These studies highlight the potential for diverse chemical reactions involving 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through toxicological evaluations and studies of their molecular interactions. For instance, 2-dimethylaminomethyl-1-phenyl-2-propen-1-one hydrochloride has been evaluated for cytotoxicity, anticancer activity, and potential toxic symptoms, providing a basis for understanding the biological interactions of similar compounds . The electronic properties and hydrogen bonding characteristics of unnatural amino acids have also been characterized, which could inform the properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride .
Applications De Recherche Scientifique
Nonlinear Optical Properties
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride exhibits interesting nonlinear optical properties. A study by Rahulan et al. (2014) synthesized a derivative of this compound and investigated its nonlinear optical absorption using a z-scan technique with nanosecond laser pulses. The compound displayed a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its potential in optical device applications such as optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis of Novel Compounds
The compound has been used as a precursor in synthesizing various novel compounds. For instance, a study by Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene, which is structurally similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, to generate a structurally diverse library of compounds. This included reactions with dithiocarbamic acid salts, aryl mercaptans, and various aliphatic and aromatic amines (Roman, 2013).
Synthesis of Charge-Transfer Complexes
A study by Rodríguez et al. (1996) reported the synthesis of 4-(N,N-dimethylamino)phenylethyne through a Wittig reaction involving a compound structurally related to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. This compound was then used to form a 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne, which created a charge-transfer complex with acceptors, indicating potential applications in molecular electronics (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996).
Assignment of Absolute Configuration
In another study, the absolute configuration of Winterstein's acid, derived from a compound structurally similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, was determined. Davies et al. (1990) achieved this through the asymmetric synthesis of its homochiral ester (Davies, Dupont, & Easton, 1990).
Antimicrobial Activity
Swarnkar et al. (2014) explored the antimicrobial properties of pyrazole derivatives synthesized from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one, a compound similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. The synthesized compounds were tested for their antibacterial and antifungal activities, showing potential in antimicrobial research (Swarnkar, Ameta, & Vyas, 2014).
Corrosion Inhibition
Fouda et al. (2019) investigated the corrosion inhibition properties of arylthiophene derivatives, including compounds containing the dimethylamino phenyl group. These compounds showed high inhibition efficiency for steel in acidic media, suggesting applications in corrosion prevention (Fouda, Ismail, Al-Khamri, & Abousalem, 2019).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNBFJDEOYTIGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641032 |
Source


|
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride | |
CAS RN |
1134691-04-5 |
Source


|
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)
![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)
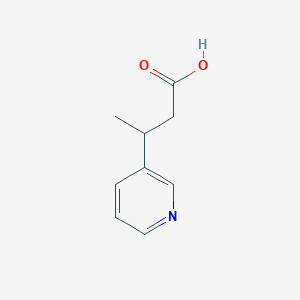
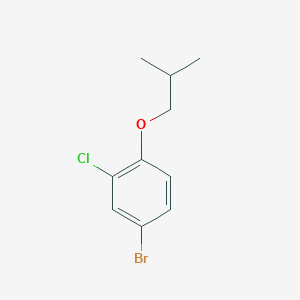
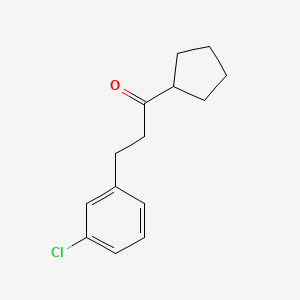


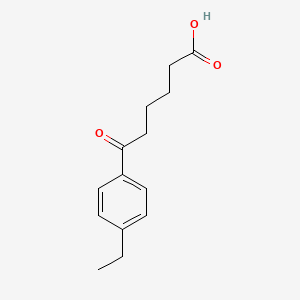

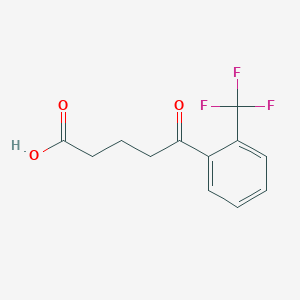
![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)